3-Amino-3-deoxyglucose

Descripción general

Descripción

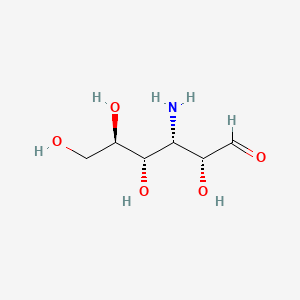

Aldehydo-D-kanosamine is the acyclic form of D-kanosamine. It derives from an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine(1+).

Mecanismo De Acción

Target of Action

3-Amino-3-deoxyglucose, also known as Kanosamine, primarily targets Saccharomyces cerevisiae and human pathogenic fungi Candida albicans . These organisms are significant in the context of human health as they are common pathogens causing fungal infections.

Mode of Action

Kanosamine exhibits its antifungal activity through the inhibition of cell wall synthesis and the inhibition of GlcN-6-P synthase . This compound is phosphorylated in the cytoplasm to form kanosamine-6-phosphate, which inhibits the enzyme GlcN-6-P synthase . This inhibition disrupts the normal function of the targeted organisms, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall synthesis pathway in fungi . By inhibiting this pathway, the compound prevents the normal development and maintenance of the fungal cell wall, leading to structural instability and death of the fungi .

Pharmacokinetics

It is known that the compound is a potent glycating agent, which means it can react with proteins and other biomolecules, potentially affecting its distribution, metabolism, and excretion .

Result of Action

The primary result of the action of this compound is the death of the targeted fungi . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungi, leading to their death . This makes it an effective antifungal agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucosamine and N-acetylglucosamine, can overcome the inhibitory effect of this compound on cell wall synthesis . Therefore, the efficacy and stability of the compound can be affected by the biochemical environment in which it is used.

Análisis Bioquímico

Cellular Effects

It is known that the compound has antibacterial activity , suggesting that it may influence cellular processes in bacteria

Molecular Mechanism

It is known to be a powerful glycating agent , suggesting that it may exert its effects through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is known that the compound is a product of the Maillard reaction

Actividad Biológica

3-Amino-3-deoxyglucose (3-ADG), also known as kanosamine, is a compound with notable biological activities, particularly in the fields of microbiology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino sugar that resembles glucose but has an amino group in place of a hydroxyl group at the C-3 position. Its molecular formula is CHNO, and it is characterized by its ability to participate in various biochemical pathways.

Biological Activities

- Antibiotic Properties

- Metabolic Effects

-

Role in Glycation and Diabetic Complications

- 3-ADG is implicated in the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications. Studies have demonstrated that it can modify proteins such as histone H3, leading to structural changes that may impair gene expression and contribute to diabetic pathologies . The glycation process mediated by 3-ADG can induce apoptosis and suppress cell proliferation, highlighting its dual role as both a potential therapeutic agent and a contributor to disease .

Case Studies and Experimental Data

- Antibacterial Activity

-

Glycation Studies

- In experiments assessing the glycation potential of 3-ADG on calf thymus histone H3, it was found that approximately 90.75% of lysine residues reacted with the compound, leading to significant modifications. The formation of Amadori products was also noted, with elevated levels detected during early glycation stages .

| Parameter | Control (Native H3) | Glycated H3 (with 3-ADG) |

|---|---|---|

| Lysine Reaction Percentage | 0% | 90.75% |

| Arginine Reaction Percentage | 0% | 83.80% |

| Amadori Product Level (nM/ml) | Not Applicable | 17.03 ± 1.12 |

| Carbonyl Content (nM/mg H3) | Not Applicable | 26.43 ± 1.21 |

Implications for Diabetes

The elevation of AGEs due to increased levels of 3-ADG may exacerbate diabetic complications by altering protein functions within cells, thus contributing to vascular damage and other related conditions .

Aplicaciones Científicas De Investigación

Glycation and Advanced Glycation End Products (AGEs)

One of the notable applications of 3-amino-3-deoxyglucose is its involvement in glycation reactions, particularly in the formation of advanced glycation end products (AGEs). AGEs are implicated in various diabetic complications, affecting cellular structures and functions. Research indicates that this compound can participate in the Maillard reaction, leading to the generation of reactive intermediates such as 3-deoxyglucosone (3-DG), which has been shown to modify histone proteins, potentially compromising chromatin integrity and contributing to diabetic pathologies .

Table 1: Key Findings on Glycation Involvement

| Study | Key Findings |

|---|---|

| Ashraf et al. (2015) | Demonstrated that 3-deoxyglucosone modifies histones, leading to AGE formation. |

| Le Chevalier et al. (2006) | Developed pseudodisaccharides involving this compound, highlighting its utility in carbohydrate chemistry. |

Carbohydrate Chemistry and Synthesis

In carbohydrate chemistry, this compound serves as a precursor for synthesizing novel compounds. It has been utilized in the production of amide-linked pseudodisaccharides through reactions with carboxymethyl derivatives of glucose. This application underscores its versatility in creating complex carbohydrates that may have therapeutic potential .

Cell Wall Synthesis Inhibition

Research has shown that this compound can inhibit bacterial cell wall synthesis, which is crucial for developing antimicrobial agents. This compound is structurally related to components of kanamycin, a well-known antibiotic, suggesting that it may possess inherent antibacterial properties. Studies indicate that it disrupts cell wall formation in bacteria by interfering with peptidoglycan synthesis .

Table 2: Inhibition Mechanisms

| Mechanism | Description |

|---|---|

| Cell Wall Disruption | Inhibits peptidoglycan synthesis, leading to bacterial growth inhibition. |

| Structural Analogy | Similarity to kanamycin suggests potential use as an antibiotic agent. |

Insulin Secretion Modulation

Another area of research involves the effects of this compound on insulin secretion. Studies have indicated that this compound may enhance insulinotropic actions when combined with other agents like arachidonic acid and sodium salicylate. Such findings position it as a candidate for further investigation into diabetes management strategies .

Potential in Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Diabetes Management : By modulating glycation processes and influencing insulin secretion.

- Antimicrobial Development : As a potential lead compound for new antibiotics targeting bacterial cell wall synthesis.

- Carbohydrate Derivatives : For creating novel glycosylated compounds with specific biological activities.

Análisis De Reacciones Químicas

Reaction with α-Oxoaldehydes

3-Amino-3-deoxyglucose reacts with reactive α-oxoaldehydes (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone) under physiological conditions, forming stable triazine derivatives. These reactions are critical in mitigating advanced glycation end-products (AGEs), which contribute to diabetic complications .

Kinetic Parameters for Reactions with α-Oxoaldehydes

| α-Oxoaldehyde | Rate Constant (M⁻¹s⁻¹) | pH | Temperature |

|---|---|---|---|

| Glyoxal | 0.892 ± 0.037 | 7.4 | 37°C |

| Methylglyoxal | 178 ± 15 (unhydrated) | 7.4 | 37°C |

| 3-Deoxyglucosone | 3.23 × 10⁻³ | 7.4 | 37°C |

The reaction mechanism involves nucleophilic attack by the amino group of this compound on the carbonyl carbon of α-oxoaldehydes, forming Schiff base intermediates that cyclize into triazines .

Enzymatic and Non-Enzymatic Glycation

This compound participates in glycation reactions with proteins, leading to structural modifications. For example:

-

Histone H3 Glycation : Incubation with 3-deoxyglucosone induces Nε-carboxymethyllysine (CML) and pentosidine formation, causing a 90.75% lysine residue modification and reduced thermostability (ΔTₘ = 5.11°C) .

-

Crosslinking : Acts as a crosslinker in collagen and crystallin glycation, accelerating AGE-mediated tissue damage .

4.2. Functional Group Reactivity

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Acetylation | Acetic anhydride, pyridine | N-Acetyl-3-amino derivative |

| Oxidation | Periodate | Dialdehyde intermediate |

| Reductive Amination | NaBH₃CN, aldehydes | Secondary amines |

Synthetic data aggregated from

Biological Activity and Reactivity

-

Antibiotic Action : Inhibits Saccharomyces cerevisiae by disrupting glucose efflux pathways .

-

Enzyme Inhibition : Inactivates aldehyde reductase and glutathione peroxidase, exacerbating oxidative stress in diabetic models .

Stability and Degradation

This compound undergoes pH-dependent degradation, with optimal stability at pH 6.0–7.4. Under alkaline conditions (pH > 8), it forms dehydroalanine derivatives via β-elimination.

Degradation Pathways

-

Hydrolysis : Cleavage of the glycosidic bond at high temperatures.

-

Oxidation : Reactive oxygen species (ROS) convert it to 3-deoxyglucosone .

This synthesis of chemical reactivity highlights this compound’s role in glycation biochemistry, organic synthesis, and therapeutic contexts, supported by mechanistic and kinetic data from diverse experimental studies.

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXHEVNPRRHDY-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318423 | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-44-3 | |

| Record name | Kanosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KANOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.